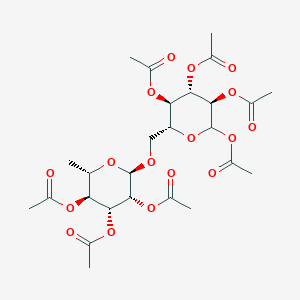

Rutinose heptaacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rutinose Heptaacetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 620.55 and a formula of C26H36O17 .

Synthesis Analysis

The synthesis of Rutinose involves the use of the Bredereck reaction . The process involves the use of 2,3,4-triacetyl α-L-rhamnosyl bromide and mercuric acetate in absolute benzene .

Molecular Structure Analysis

The molecular structure of Rutinose Heptaacetate is represented by the SMILES notation: CC(O[C@H]1C@@H=O)OC(C)=O)CO[C@H]2C@@HC)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)=O .

Physical And Chemical Properties Analysis

Rutinose Heptaacetate is a synthetic product with potential research and development risk . It is stored under recommended conditions as specified in the Certificate of Analysis .

Wissenschaftliche Forschungsanwendungen

1. Novel Preparation Methods

Rutinose heptaacetate is synthesized through mild alkaline hydrolysis of flavone glycosides, offering a novel preparation method. This process involves hydrolysis of a diosmin derivative, demonstrating a gentle and effective approach for its synthesis (Quintin & Lewin, 2005).

2. Conversion and Cleavage Studies

Studies on the conversion of β-hepta-acetate into O-acetylglycosyl halide reveal insights into the reactivity of rutinose heptaacetate. This research highlights the selective cleavage of glycosidic links, contributing to a deeper understanding of its chemical properties (Koeppen, 1969).

3. Enzymatic Hydrolysis and Assays

Rutinose heptaacetate can be produced through enzymatic hydrolysis of rutin, serving as a substrate in spectrophotometric assays for α-l-rhamnosidase. This demonstrates its utility in biochemical analysis and enzyme estimation (Karnišová Potocká et al., 2017).

4. Biotransformation in Plant-Based Foods

Its role in the biotransformation of plant-based foods, particularly in aroma modulation of fermented products, is significant. The transglycosylation of rutinose from hesperidin to various alcohols highlights its potential in flavor enhancement and food technology (Minig et al., 2011).

5. Glycosidase Studies in Microorganisms

Research on Aspergillus flavus producing rutinase, which hydrolyzes rutin into quercetin and rutinose, sheds light on the microbial degradation pathways. This is essential for understanding microbial interactions with flavonoids (Hay et al., 1961).

Safety and Hazards

Zukünftige Richtungen

Rutinose, a related compound, has been found to act as a skin anti-aging agent . It inhibits the activity of pure elastase, hyaluronidase, and collagenase . In skin aging models, MMP-1 and MMP-2 levels were reduced after application of Rutinose . This suggests potential future directions for the use of Rutinose Heptaacetate in similar applications.

Eigenschaften

IUPAC Name |

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-3-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O17/c1-10-19(36-11(2)27)21(38-13(4)29)23(40-15(6)31)25(35-10)34-9-18-20(37-12(3)28)22(39-14(5)30)24(41-16(7)32)26(43-18)42-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25+,26?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCVIXHBPBCYCD-QLANJSEWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rutinose heptaacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2680035.png)

![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)

![1-(3-chloro-2-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2680042.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2680044.png)

![1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2680047.png)

![(4-Methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2680052.png)